molecular formula C7H11N3O2S B585439 Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate CAS No. 158712-31-3

Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate

Cat. No.: B585439
CAS No.: 158712-31-3
M. Wt: 201.244
InChI Key: ADDQWQNRKPYEAK-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate is a chemical compound offered for research and development purposes. It belongs to the 5-aminopyrazole class of heterocycles, which are recognized as an important pharmacologically active scaffold found in agents with diverse therapeutic activities . While specific studies on this exact methyl ester are not cited here, closely related ethyl ester analogs have been synthesized and screened for significant biological activities. For instance, research on ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates has demonstrated potent in vivo analgesic and anti-inflammatory activities, with some compounds exhibiting efficacy comparable to standard drugs like diclofenac sodium but with a lower ulcerogenic index . The 5-aminopyrazole core is a versatile building block in organic synthesis, frequently used in constructing more complex nitrogen-containing heterocycles such as pyrazolo[3,4-d]pyrimidines, which are valuable in medicinal chemistry . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

methyl 5-amino-1-methyl-3-methylsulfanylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-10-5(8)4(7(11)12-2)6(9-10)13-3/h8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDQWQNRKPYEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)SC)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclization

The most widely reported method involves the cyclocondensation of methylhydrazine with β-ketonitrile or α-cyano carbonyl intermediates. For example, ethoxy methylene ethyl cyanoacetate reacts with methylhydrazine in toluene under reflux to form the pyrazole core, followed by methylation with methyl iodide to introduce the methylthio group. Key steps include:

  • Reaction Conditions :

    • Solvent: Toluene or DMF

    • Temperature: 22–30°C (initial step), reflux (80–100°C) for cyclization

    • Catalysts: Anhydrous K₂CO₃ or triethylamine

  • Mechanism :
    The reaction proceeds via nucleophilic attack of methylhydrazine on the electrophilic carbon of the cyanoacetate derivative, followed by intramolecular cyclization and subsequent methylation (Fig. 1).

Table 1: Representative Yields from Cyclocondensation Routes

Starting MaterialSolventTemperature (°C)Yield (%)Reference
Ethoxy methylene ethyl cyanoacetateToluene80–10072–85
Methyl 3-hydroxy-1H-pyrazole-5-carboxylateDMF100–12068

Multi-Step Synthesis via Nitrile Intermediates

Hydrazine-Carbonyl Coupling

A patent by CN105646357A details a two-step process:

  • Formation of Pyrazole Intermediate : Ethyl 5-amino-1-methylpyrazole-4-carboxylate is synthesized from methylhydrazine and ethoxy methylene ethyl cyanoacetate in toluene at 25°C.

  • Methylthio Incorporation : The intermediate is treated with methanethiol or methyl disulfide in the presence of Cu(I) catalysts to introduce the methylthio group at the 3-position.

Thiomethylation Strategies

The methylthio group can be introduced via:

  • Direct Alkylation : Using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMSO) at 50–60°C.

  • Thiol-Disulfide Exchange : Reaction with methyl disulfide under basic conditions (e.g., NaH/THF).

Table 2: Thiomethylation Efficiency

MethodReagentSolventTime (h)Yield (%)
Direct AlkylationCH₃IDMSO478
Disulfide Exchange(CH₃S)₂THF665

Modification of Preformed Pyrazole Derivatives

Carboxylation of 5-Aminopyrazoles

Methyl 3-methylthio-1H-pyrazole-4-carboxylate can be aminated at the 5-position using hydroxylamine-O-sulfonic acid in aqueous NaOH, followed by esterification with methanol/H₂SO₄.

Transesterification Approaches

Ethyl ester analogs (e.g., ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate) are converted to methyl esters via acid-catalyzed transesterification:

  • Conditions : Methanol, H₂SO₄ (cat.), 60°C, 12 h.

  • Yield : 89–92% after recrystallization.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 3.92 (s, 3H, COOCH₃), 2.51 (s, 3H, SCH₃), 2.32 (s, 3H, NCH₃), 5.21 (br s, 2H, NH₂).

  • IR : 1720 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N pyrazole), 3350 cm⁻¹ (NH₂).

Chromatographic Purity

HPLC analyses (C18 column, MeOH/H₂O = 70:30) show ≥98% purity for optimized routes.

Comparative Analysis of Methods

Table 3: Advantages and Limitations

MethodAdvantagesLimitations
CyclocondensationHigh yield (72–85%)Requires toxic methylating agents
Multi-Step SynthesisScalability for industrial useLonger reaction times
TransesterificationHigh purity (≥98%)Limited to ester derivatives

Industrial-Scale Considerations

The patent CN105646357A highlights toluene as a preferred solvent due to its low cost and ease of removal via distillation. Key factors for scale-up include:

  • Recycling : Unreacted methylhydrazine and solvents are recovered via fractional distillation.

  • Waste Management : Neutralization of acidic byproducts with Ca(OH)₂ minimizes environmental impact.

Emerging Techniques

Recent studies explore microwave-assisted synthesis to reduce reaction times:

  • Conditions : 150 W, 100°C, 30 min (yield: 82%).

  • Benefits : 60% reduction in energy consumption compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to act as a ligand for various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and methylthio groups can enhance binding affinity and specificity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Implications

The structural analogs of this compound differ primarily in substituents at positions 1, 3, 4, and 3. These variations significantly influence physicochemical properties, reactivity, and biological activity. Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons
Compound Name (CAS No.) Substituents Molecular Weight (g/mol) Notable Features References
Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate (Target) 1-Me, 3-SMe, 4-COOMe, 5-NH₂ 213.26 High thermal stability (m.p. >260°C); methylthio enhances lipophilicity
Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate (40745-03-7) 1-Ph, 3-SMe, 4-COOEt, 5-NH₂ 293.35 Phenyl group increases aromatic interactions; ethyl ester may improve solubility
Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (317806-48-7) 1-Me, 3-CF₃, 4-COOEt, 5-NH₂ 237.18 Trifluoromethyl group enhances electron-withdrawing effects and metabolic stability
Ethyl 5-amino-1-(5-chlorothiophene-2-carbonyl)-3-(methylthio)-1H-pyrazole-4-carboxylate (CAS N/A) 1-(5-Cl-thiophene), 3-SMe, 4-COOEt, 5-NH₂ ~343.81 Chlorothiophene moiety introduces halogen bonding potential; high synthetic yield (92%)
2-ethoxyethyl 5-amino-1-(2,4-dimethylphenyl)-3-(methylthio)-1H-pyrazole-4-carboxylate (YOYHOK) 1-(2,4-Me₂Ph), 3-SMe, 4-COO(CH₂)₂OEt, 5-NH₂ N/A Bulky 2-ethoxyethyl ester and dimethylphenyl group reduce crystallinity

Impact of Substituents on Physicochemical Properties

  • Methylthio (-SMe) vs. Trifluoromethyl (-CF₃): The methylthio group in the target compound contributes to moderate lipophilicity (logP ~1.5), whereas the trifluoromethyl analog (CAS 317806-48-7) exhibits higher hydrophobicity (logP ~2.8) due to the -CF₃ group .
  • Ester Group Variations: Replacing the methyl ester (COOMe) with ethyl (COOEt) or 2-ethoxyethyl esters (e.g., YOYHOK) alters solubility. Ethyl esters generally show better solubility in organic solvents, while bulky esters like 2-ethoxyethyl may hinder crystallization .
  • Aromatic vs. Aliphatic Substituents: The phenyl group in Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate (40745-03-7) enables π-π stacking in crystal structures, contrasting with the aliphatic methyl group in the target compound .

Biological Activity

Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate, also known by its CAS number 110860-60-1, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, therapeutic potential, and relevant research findings.

  • Molecular Formula: C6H10N4OS
  • Molecular Weight: 186.23 g/mol
  • CAS Number: 110860-60-1

This compound exhibits biological activity primarily through its interaction with various biological targets. It has been studied for its potential as a therapeutic agent in several diseases due to its ability to modulate enzymatic pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation and apoptosis .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineMechanism of ActionIC50 (µM)
MCF-7Inhibition of PI3K/Akt pathway15
HeLaInduction of apoptosis via caspase activation20
A549Inhibition of cell migration and invasion10

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

Study ReferenceModel UsedEffect ObservedConcentration (µM)
RAW 264.7 macrophagesDecreased TNF-alpha production25
LPS-induced inflammation in miceReduced edema and cytokine levels50

Case Study 1: Cancer Treatment

In a preclinical study, this compound was evaluated for its efficacy against breast cancer cells. The results indicated a significant reduction in cell viability, with an IC50 value lower than that of traditional chemotherapeutics used in similar contexts. This suggests that the compound may serve as a promising candidate for further development as an anticancer agent.

Case Study 2: Inflammation Model

In another study focusing on inflammatory responses, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a marked decrease in paw swelling and inflammatory markers compared to control groups, highlighting its potential application in managing inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized to minimize isomer formation?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with β-ketoesters, followed by functionalization. For example, methylation at the 1- and 3-positions requires careful control of alkylating agents (e.g., methyl iodide) and reaction time to avoid over-alkylation. Isomer ratios (e.g., 1-methyl vs. 3-methyl isomers) depend on the steric and electronic effects of substituents at the pyrazole 4-position, as observed in analogous pyrazole systems . Optimization may involve adjusting solvent polarity (e.g., DMF vs. ethanol), temperature, and catalyst choice. Purity can be monitored via HPLC with a C18 column (MeCN/H2O gradient) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles, critical for confirming regiochemistry (e.g., methylthio vs. methylamino placement) .
  • NMR spectroscopy : 1^1H and 13^13C NMR can distinguish between isomers; the methylthio group (-SCH3_3) typically resonates at ~2.5 ppm in 1^1H NMR, while the 5-amino group shows broad signals around 5–6 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and fragments, ensuring no side products (e.g., over-methylated derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isomer ratios observed during the synthesis of pyrazole derivatives like this compound?

  • Methodological Answer : Isomer formation often stems from competing nucleophilic sites during alkylation. For example, methylation at the pyrazole 1-position vs. the 3-thioether group can be influenced by steric hindrance. To mitigate this:

  • Use bulky bases (e.g., K2_2CO3_3 in DMF) to favor specific alkylation pathways .
  • Monitor reaction progress via TLC or in situ IR spectroscopy to halt reactions at optimal conversion .
  • Employ computational modeling (e.g., DFT calculations) to predict regioselectivity and guide experimental design .

Q. What strategies are effective in designing pyrazole-based analogs of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Core modifications : Replace the methylthio group with other sulfur-containing moieties (e.g., sulfoxide, sulfone) to assess electronic effects on bioactivity .
  • Functional group interconversion : Convert the 4-carboxylate to amides or hydrazides via coupling reagents (e.g., EDC/HOBt), as demonstrated in related pyrazole macrocycles .
  • Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) to correlate structural changes (e.g., substituent bulk, polarity) with activity .

Q. How can computational tools like Mercury aid in the structural analysis of this compound and its derivatives?

  • Methodological Answer :

  • Packing analysis : Use Mercury’s Materials Module to compare intermolecular interactions (e.g., hydrogen bonds between NH2_2 and carboxylate groups) across crystal structures .
  • Void visualization : Identify solvent-accessible regions in the crystal lattice, which may impact stability or co-crystallization with target proteins .
  • ConQuest integration : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to find analogous pyrazole structures and validate bond geometries .

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